molecular formula C12H8F3NO2 B3152100 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone CAS No. 727-58-2

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone

Cat. No.: B3152100
CAS No.: 727-58-2
M. Wt: 255.19 g/mol
InChI Key: WPPCOXZQCHFGRQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone typically involves the following steps:

  • Quinoline Derivative Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.

  • Hydroxylation and Methylation: The hydroxylation of the quinoline derivative can be achieved using oxidizing agents like hydrogen peroxide, followed by methylation using methylating agents such as methyl iodide.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the quinoline core.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroxylated quinolines.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Amine-substituted quinolines, alcohol-substituted quinolines.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in material science and pharmaceuticals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

  • Industry: The compound is used in the production of agrochemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl-quinoline

  • 2,2,2-Trifluoro-1-(2-hydroxy-3-methyl-4-quinolinyl)-1-ethanone

Uniqueness: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-3-quinolinyl)-1-ethanone is unique due to its specific substitution pattern on the quinoline ring and the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-(2,2,2-trifluoroacetyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-6-7-4-2-3-5-8(7)16-11(18)9(6)10(17)12(13,14)15/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPCOXZQCHFGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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